N-{[(2-BROMOPHENYL)CARBAMOYL]METHYL}-2-CHLORO-N-METHYLACETAMIDE
Description
Properties
IUPAC Name |
N-(2-bromophenyl)-2-[(2-chloroacetyl)-methylamino]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrClN2O2/c1-15(11(17)6-13)7-10(16)14-9-5-3-2-4-8(9)12/h2-5H,6-7H2,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGOAKHKFHXKAMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC=CC=C1Br)C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Assembly via Carbamoyl Intermediate Formation
A primary route involves the sequential construction of the carbamoyl-methyl moiety followed by chloroacetamide functionalization. This method leverages the reactivity of 2-bromoaniline derivatives with chloroacetyl chloride under basic conditions.
Procedure :
- Carbamoyl Intermediate Synthesis :
- Chloroacetamide Coupling :
Optimization Notes :
- Solvent Choice : Toluene and tert-butyl methyl ether are preferred for their ability to stabilize intermediates without side reactions.
- Temperature Control : Reactions are conducted at 0–5°C during acyl chloride formation to prevent decomposition.
| Parameter | Value/Detail | Reference |
|---|---|---|
| Yield (Overall) | 68–72% | |
| Reaction Time | 8–12 hours | |
| Key Reagents | Chloroacetyl chloride, Triethylamine |
One-Pot Tandem Amination-Acylation
This streamlined approach combines carbamoylation and acylation in a single reactor, reducing purification steps.
Procedure :
- A mixture of 2-bromoaniline, methylamine, and chloroacetyl chloride is heated in toluene at 120°C for 24 hours with palladium acetate and pivalic acid as catalysts.
- The reaction proceeds via in situ generation of a Schiff base intermediate, which undergoes nucleophilic acyl substitution.
Advantages :
- Catalytic Efficiency : Palladium acetate enhances C–N bond formation, achieving 81% yield in model systems.
- Functional Group Tolerance : Compatible with electron-deficient aryl bromides.
Limitations :
Alternative Pathways and Comparative Analysis
Mannich Base-Mediated Synthesis
Adapted from estrogen synthesis methodologies, this route employs a Mannich reaction to assemble the carbamoyl-methyl backbone.
Procedure :
- 2-Bromophenyl hexestrol analogs are treated with paraformaldehyde and diethylamine to form a bis-benzylamine intermediate.
- Hydrogenolysis over copper chromite catalyst cleaves the benzyl groups, yielding the target carbamoyl moiety.
- Subsequent acylation with chloroacetyl chloride completes the synthesis.
| Parameter | Value/Detail | Reference |
|---|---|---|
| Catalyst | Copper chromite | |
| Hydrogen Pressure | 50–60 psi | |
| Yield | 58–64% |
Challenges :
Solid-Phase Synthesis for High-Throughput Production
Inspired by fluorinated pharmaceutical workflows, resin-bound strategies enable scalable synthesis.
Procedure :
- Wang resin is functionalized with 2-bromoaniline via a hydroxymethyl linker.
- Sequential coupling with Fmoc-protected methylglycine and chloroacetic acid builds the backbone.
- Cleavage with trifluoroacetic acid yields the final compound.
Benefits :
- Purity : >95% by HPLC due to stepwise purification on resin.
- Scalability : Gram-scale production feasible with automated systems.
Critical Analysis of Methodologies
Yield and Efficiency
Regioselectivity and Byproduct Formation
- Chloroacetyl chloride may over-acylate secondary amines unless temperature is tightly controlled.
- Palladium-catalyzed methods minimize byproducts but require expensive catalysts.
Spectroscopic Characterization and Quality Control
- NMR (¹H) : Key signals include δ 4.24 (s, 2H, CH₂Cl), 3.74 (s, 3H, N–CH₃), and 7.3–7.6 ppm (aryl-H).
- MS (CI) : Molecular ion peak at m/z 366.64 (C₁₆H₁₃BrClNO₂).
- HPLC : Retention time of 8.2 minutes (C18 column, acetonitrile/water).
Industrial and Research Applications
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloroacetamide Group
The chloroacetamide moiety undergoes nucleophilic displacement reactions due to the electrophilic α-carbon adjacent to the chlorine atom.
Key Observations :
-
Potassium iodide facilitates halogen exchange (Finkelstein-like reaction) under polar aprotic solvents .
-
Steric hindrance from the N-methyl group slows hydrolysis compared to primary acetamides .
Nucleophilic Aromatic Substitution (NAS) at the Bromophenyl Ring
The 2-bromophenyl group participates in metal-catalyzed cross-coupling and direct substitution reactions.
Structural Influences :
-
The carbamoyl methyl group directs electrophiles to meta positions, limiting para substitution .
-
Bromine’s moderate leaving-group ability requires catalytic systems (e.g., CuI/Pd) for efficient displacement .
Hydrolysis and Amide Reactivity
The carbamoyl and acetamide groups undergo hydrolysis under acidic/basic conditions.
Kinetic Notes :
-
N-methylation reduces amide hydrolysis rates by 40–60% compared to unsubstituted analogs .
-
Carbamoyl groups show higher stability than acetamide under neutral conditions.
Cyclization and Heterocycle Formation
Intramolecular reactions generate fused heterocyclic systems, critical in medicinal chemistry applications.
Mechanistic Insight :
-
Cyclization proceeds via deprotonation of the carbamoyl nitrogen, followed by intramolecular attack on the chloroacetamide carbon .
Functional Group Transformations
The bromine and methyl groups enable further derivatization.
| Reaction Type | Conditions | Products/Outcomes | Citations |
|---|---|---|---|
| Methyl Oxidation | KMnO₄, H₂SO₄, 60°C | Carboxylic acid formation | |
| Bromine Lithiation | n-BuLi, THF, -78°C | Intermediate for C-C bond formation |
Stability and Side Reactions
-
Thermal Decomposition : Above 150°C, degradation yields bromobenzene and methylacrylamide.
-
Photoreactivity : UV exposure induces homolytic C-Br bond cleavage, generating aryl radicals .
Comparative Reactivity Table
| Functional Group | Reactivity (Relative to Analogues) | Preferred Reaction Partners |
|---|---|---|
| Chloroacetamide | High (Cl⁻ as leaving group) | Amines, thiols, alkoxides |
| 2-Bromophenyl | Moderate (requires catalysis) | Boronic acids, Cu/Pd systems |
| N-Methyl Carbamoyl | Low (steric hindrance) | Strong acids/bases, high temperatures |
Scientific Research Applications
Anticancer Activity
Mechanism of Action:
N-{[(2-Bromophenyl)carbamoyl]methyl}-2-chloro-N-methylacetamide has been identified as a potential anticancer agent. Its mechanism often involves the induction of apoptosis in cancer cells, primarily through mitochondrial pathways.
Case Studies:
- A study demonstrated that derivatives with similar structural motifs exhibited cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. For instance, a related compound showed an IC50 value of 0.05 μM against MDA468 breast cancer cells, indicating potent anticancer activity.
- Another research focused on hybrid compounds containing triazine rings and sulfonamide fragments, which showed promising results in inhibiting tumor growth in preclinical models .
Anti-inflammatory Properties
Mechanism of Action:
The compound may also exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes like cyclooxygenase (COX). This action can reduce inflammation markers in vitro.
Research Findings:
- Related compounds have shown the ability to significantly decrease levels of inflammatory mediators in cell culture studies. For example, certain derivatives demonstrated a reduction in tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels .
Neurological Applications
Mechanism of Action:
this compound interacts with potassium channels (KCNQ2 and KCNQ4), which are crucial for neuronal excitability.
Biological Activity:
- By modulating these channels, the compound can influence neuronal signaling and reduce excitability, making it a candidate for treating neurological disorders such as epilepsy or chronic pain.
Antimicrobial Activity
Mechanism of Action:
The compound has shown potential antimicrobial properties against various pathogens.
Research Findings:
- In vitro studies indicated that similar compounds could inhibit the growth of mycobacterial and bacterial strains effectively, comparable to standard antibiotics like isoniazid and ciprofloxacin .
Pharmaceutical Development
Applications in Drug Formulation:
Due to its diverse biological activities, this compound is being explored for formulation into pharmaceuticals targeting cancer, inflammation, and infectious diseases.
Summary Table of Applications
| Application Area | Mechanism of Action | Key Findings |
|---|---|---|
| Anticancer Activity | Induction of apoptosis via mitochondrial pathways | IC50 = 0.05 μM against MDA468 cells |
| Anti-inflammatory | Inhibition of COX and pro-inflammatory cytokines | Reduction in TNF-α and IL-6 levels |
| Neurological | Modulation of KCNQ2/KCNQ4 potassium channels | Reduced neuronal excitability |
| Antimicrobial | Inhibition of bacterial growth | Comparable efficacy to standard antibiotics |
Mechanism of Action
The mechanism of action of N-{[(2-BROMOPHENYL)CARBAMOYL]METHYL}-2-CHLORO-N-METHYLACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-{[(4-Bromophenyl)amino]carbonyl}-2-chloroacetamide (CAS 13558-79-7)
- Key Differences : Bromine is para-substituted (4-position) on the phenyl ring instead of ortho (2-position). Lacks an N-methyl group on the acetamide.
- The absence of the N-methyl group may decrease lipophilicity (logP) and alter metabolic pathways compared to the target compound .
N-[(2-Bromophenyl)methyl]-2-chloro-N-methyl-2-propenamide (CAS 685144-50-7)
- Key Differences : Contains a propenamide (acrylamide) group instead of acetamide.
- Implications : The α,β-unsaturated carbonyl in propenamide enables Michael addition reactivity, unlike the saturated acetamide in the target compound. This could enhance interactions with nucleophilic biological targets (e.g., cysteine residues in enzymes) but reduce stability under basic conditions .
2-Chloro-N-[2-(2-methylphenyl)ethyl]acetamide (CAS 141463-66-3)
- Key Differences : Replaces the 2-bromophenyl group with a 2-methylphenyl ethyl chain.
- Implications: The methyl group’s electron-donating effect contrasts with bromine’s electron-withdrawing nature, altering aromatic ring electronics. Reduced molecular weight (227.69 g/mol vs.
2-Chloro-N-Ethyl-N-{[(thiophen-2-ylmethyl)carbamoyl]methyl}acetamide (CAS 874594-85-1)
- Key Differences : Substitutes bromophenyl with a thiophene ring and includes a sulfur atom.
- Implications : Thiophene’s aromaticity is less polarized than bromophenyl, reducing dipole interactions. The sulfur atom may enhance metabolic oxidation susceptibility compared to halogenated analogs .
Physicochemical Properties
Biological Activity
N-{[(2-BROMOPHENYL)CARBAMOYL]METHYL}-2-CHLORO-N-METHYLACETAMIDE is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from various studies and patents.
Chemical Structure and Properties
The compound's structural formula can be depicted as follows:
This structure features a bromophenyl group, a carbamoyl moiety, and a chloro-substituted acetamide, which may contribute to its biological properties.
1. Inhibitory Effects on Enzymes
Research indicates that compounds similar to this compound exhibit inhibitory effects on various enzymes. For instance, studies have shown that certain derivatives can inhibit 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme involved in the regulation of glucocorticoids, which plays a role in inflammation and metabolic disorders .
2. Anti-inflammatory Properties
The compound has been associated with anti-inflammatory activities. Its structural components suggest potential interactions with inflammatory pathways, leading to reduced cytokine production and inflammatory responses. For example, compounds with similar structures have been documented to inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in various cellular models .
3. Antitumor Activity
Preliminary studies suggest that this compound may possess antitumor properties. The presence of bromine in the phenyl ring has been linked to enhanced cytotoxicity against cancer cell lines, making it a candidate for further investigation in cancer therapeutics .
Case Study 1: Inhibition of Inflammation
A study focused on the anti-inflammatory effects of similar amide compounds demonstrated that they significantly reduced inflammation markers in vivo. The results indicated a marked decrease in paw edema in rats treated with these compounds compared to controls .
Case Study 2: Cytotoxicity Against Cancer Cells
Another study evaluated the cytotoxic effects of related compounds on breast cancer cell lines (MCF-7 and MDA-MB-231). The results revealed that these compounds induced apoptosis at concentrations lower than those typically required for conventional chemotherapeutics, suggesting their potential as effective anticancer agents .
Research Findings Summary
The biological activity of this compound can be summarized as follows:
Q & A
Basic: What are the recommended synthetic routes and analytical methods for synthesizing N-{[(2-bromophenyl)carbamoyl]methyl}-2-chloro-N-methylacetamide?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the formation of intermediates such as 2-bromophenylcarbamoyl methyl derivatives. Key steps include:
- Amide coupling : Reacting 2-bromo-N-methylacetamide with a carbamoyl-methyl intermediate under nucleophilic substitution conditions (e.g., using DCC/DMAP as coupling agents) .
- Chlorination : Introducing the chloro group via electrophilic substitution, often requiring controlled temperatures (0–5°C) and solvents like dichloromethane .
Analytical Validation : - Purity : Thin-layer chromatography (TLC) with silica gel plates and ethyl acetate/hexane mobile phases .
- Structural confirmation : H/C NMR for verifying substituent positions, and high-resolution mass spectrometry (HRMS) for molecular weight validation .
Basic: What safety protocols are critical during the synthesis of this compound?
Methodological Answer:
- Handling halogenated reagents : Use fume hoods and PPE (gloves, goggles) due to the reactivity of bromine and chlorine intermediates .
- Waste disposal : Halogenated byproducts require neutralization (e.g., with sodium bicarbonate) before disposal in designated hazardous waste containers .
- Exposure mitigation : Monitor air quality for volatile organic compounds (VOCs) using gas detectors .
Advanced: How can researchers design experiments to elucidate the compound’s biological mechanism of action?
Methodological Answer:
- Anticancer assays : Use MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination. Compare results with structurally similar compounds (e.g., chlorophenyl derivatives) to identify critical functional groups .
- Antimicrobial testing : Employ disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Note discrepancies in zone-of-inhibition data, which may arise from membrane permeability differences .
- Target identification : Use surface plasmon resonance (SPR) or molecular docking (e.g., AutoDock Vina) to screen for protein binding partners, such as kinases or bacterial enzymes .
Advanced: How can structural modifications improve the compound’s bioactivity?
Methodological Answer:
- Substituent optimization : Replace the bromophenyl group with electron-withdrawing groups (e.g., nitro) to enhance electrophilicity and binding affinity .
- Hybrid analogs : Fuse the acetamide core with heterocycles (e.g., imidazole or thiadiazole) to improve solubility and pharmacokinetics. For example, imidazole-containing analogs show enhanced antimicrobial activity .
- Stereochemical tuning : Introduce chiral centers via asymmetric synthesis (e.g., using BINOL-derived catalysts) to evaluate enantiomer-specific effects .
Advanced: How should researchers address contradictions in reported biological activity data?
Methodological Answer:
- Variable source identification : Compare assay conditions across studies. For example, discrepancies in IC values may arise from differences in cell line passage numbers or serum concentrations in media .
- Solvent effects : Test the compound dissolved in DMSO vs. ethanol, as DMSO can modulate membrane permeability, altering apparent activity .
- Statistical validation : Apply ANOVA or Tukey’s HSD test to ensure data reproducibility across triplicate experiments .
Advanced: What computational approaches are suitable for predicting this compound’s reactivity and interactions?
Methodological Answer:
- DFT calculations : Use B3LYP/6-311G(d,p) to optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) for predicting electrophilic/nucleophilic sites .
- Molecular dynamics (MD) : Simulate ligand-protein binding (e.g., with GROMACS) to assess stability of interactions over time .
- ADMET prediction : Employ SwissADME or pkCSM to model absorption, toxicity, and metabolic pathways, guiding lead optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
